molecular formula C15H14O3 B12108919 2-Methoxy-2,2-diphenylacetic acid CAS No. 7475-61-8

2-Methoxy-2,2-diphenylacetic acid

Katalognummer: B12108919
CAS-Nummer: 7475-61-8
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: YNDNIPMGZASSRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-2,2-diphenyl-acetic acid is an organic compound with the molecular formula C15H14O3 It is characterized by the presence of a methoxy group (-OCH3) and two phenyl groups (-C6H5) attached to the central acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-2,2-diphenyl-acetic acid typically involves the reaction of benzophenone with methanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 2-methoxy-2,2-diphenyl-acetic acid may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxy-2,2-diphenyl-acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-2,2-diphenyl-acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-methoxy-2,2-diphenyl-acetic acid involves its interaction with specific molecular targets and pathways. The methoxy group and phenyl rings play a crucial role in its binding affinity and activity. The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

    2-Methoxy-2-phenyl-acetic acid: Lacks one phenyl group compared to 2-methoxy-2,2-diphenyl-acetic acid.

    2,2-Diphenyl-acetic acid: Lacks the methoxy group.

    2-Methoxy-benzoic acid: Contains a single phenyl ring and a methoxy group.

Uniqueness: 2-Methoxy-2,2-diphenyl-acetic acid is unique due to the presence of both methoxy and diphenyl groups, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

7475-61-8

Molekularformel

C15H14O3

Molekulargewicht

242.27 g/mol

IUPAC-Name

2-methoxy-2,2-diphenylacetic acid

InChI

InChI=1S/C15H14O3/c1-18-15(14(16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,16,17)

InChI-Schlüssel

YNDNIPMGZASSRG-UHFFFAOYSA-N

Kanonische SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.